molecular formula C12H10N2O B070145 (4-Aminophenyl)(pyridin-4-yl)methanone CAS No. 170893-64-8

(4-Aminophenyl)(pyridin-4-yl)methanone

Cat. No.: B070145
CAS No.: 170893-64-8
M. Wt: 198.22 g/mol
InChI Key: FFVZARAUVKUVRN-UHFFFAOYSA-N
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Description

4-Aminophenyl)(pyridin-4-yl)methanone, also known as 4-APPM, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a substituted aromatic ketone that has been used in organic synthesis and as a building block in the development of therapeutic agents. 4-APPM is an important compound in the field of medicinal chemistry and has been studied for its potential to be used in drug development.

Scientific Research Applications

  • Photoinduced Intramolecular Rearrangement : Jing et al. (2018) developed an efficient and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones, which are structurally similar to (4-Aminophenyl)(pyridin-4-yl)methanone. This process involves the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, showcasing a method that avoids the use of transition-metal catalysts and employs green solvents (Jing et al., 2018).

  • Antimicrobial Activity : Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which showed significant antimicrobial activity. This research indicates the potential of such compounds in the development of new antimicrobial agents (Kumar et al., 2012).

  • Spectral Characterization and Docking Studies : Shahana and Yardily (2020) conducted a comprehensive study on novel compounds structurally related to this compound, including spectral characterization, density functional theory calculations, and molecular docking studies. These studies aid in understanding the compounds' structural properties and potential antibacterial activities (Shahana & Yardily, 2020).

  • Spectroscopic Properties Study : Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of compounds similar to this compound. This research provides insights into the effects of structure and environment on the spectroscopic properties of these compounds (Al-Ansari, 2016).

Properties

IUPAC Name

(4-aminophenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVZARAUVKUVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350775
Record name (4-Aminophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170893-64-8
Record name (4-Aminophenyl)(pyridin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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